
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate . This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazoline groups can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazoline groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . This interaction can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Similar structure but with ethyl groups instead of hydrogen atoms on the imidazoline rings.
2,6-Bis(1H-imidazol-2-yl)pyridine: Lacks the dihydro component, resulting in different chemical properties.
Uniqueness
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of the dihydroimidazoline groups, which confer distinct chemical reactivity and biological activity compared to its fully aromatic counterparts
Properties
CAS No. |
138150-34-2 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-3H,4-7H2,(H,12,13)(H,14,15) |
InChI Key |
HDYHFKZHAZVLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NC(=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


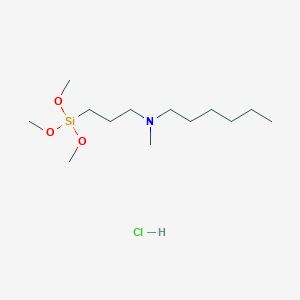

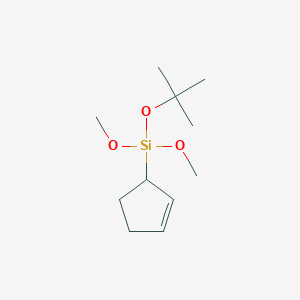
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
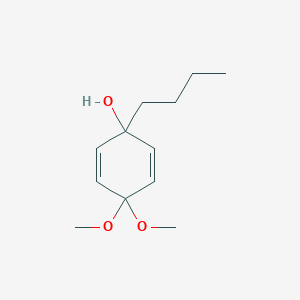
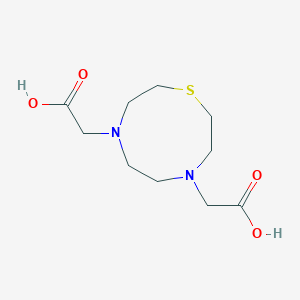
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
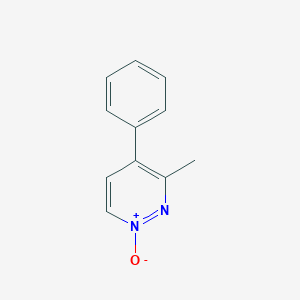
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
